Butadiyne-d2

Photoelectron spectroscopy Ion energetics Isotopic shift

Butadiyne-d2 (1,4-dideuteriobuta-1,3-diyne, DC₄D) is the fully terminal-deuterated isotopologue of diacetylene, belonging to the polyyne class of linear carbon-chain molecules. With a molecular formula of C₄D₂, a molecular weight of 52.0710 g·mol⁻¹, and an ionization energy of 10.180 ± 0.003 eV determined by vacuum ultraviolet absorption spectroscopy , this compound serves as a critical isotopic probe in high-resolution molecular spectroscopy, combustion chemistry, and astrochemical modeling where the non-deuterated parent (HC₄H) and monodeuterated variant (DC₄H) exhibit fundamentally different rotational–vibrational signatures.

Molecular Formula C4H2
Molecular Weight 52.07 g/mol
CAS No. 16954-96-4
Cat. No. B091908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButadiyne-d2
CAS16954-96-4
SynonymsButadiyne-d2
Molecular FormulaC4H2
Molecular Weight52.07 g/mol
Structural Identifiers
SMILESC#CC#C
InChIInChI=1S/C4H2/c1-3-4-2/h1-2H/i1D,2D
InChIKeyLLCSWKVOHICRDD-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butadiyne-d2 (CAS 16954-96-4): Deuterated Diacetylene for Spectroscopic and Astrochemical Applications


Butadiyne-d2 (1,4-dideuteriobuta-1,3-diyne, DC₄D) is the fully terminal-deuterated isotopologue of diacetylene, belonging to the polyyne class of linear carbon-chain molecules [1]. With a molecular formula of C₄D₂, a molecular weight of 52.0710 g·mol⁻¹, and an ionization energy of 10.180 ± 0.003 eV determined by vacuum ultraviolet absorption spectroscopy [2], this compound serves as a critical isotopic probe in high-resolution molecular spectroscopy, combustion chemistry, and astrochemical modeling where the non-deuterated parent (HC₄H) and monodeuterated variant (DC₄H) exhibit fundamentally different rotational–vibrational signatures [3].

Isotopic probe for high-resolution molecular spectroscopy and astrochemical modeling
Fully terminal-deuterated (1,4-²H₂) symmetric-top linear rotor with distinct rotational–vibrational signatures
Essential for deuterium fractionation surveys in Titan, protoplanetary nebulae, and the interstellar medium

Why Non-Deuterated or Partially Deuterated Diacetylenes Cannot Replace Butadiyne-d2 in Precision Spectroscopy and Isotopic Tracing


The terminal hydrogen atoms in diacetylene (HC₄H) govern the molecule's rotational constants, vibrational frequencies, and nuclear spin statistics [1]. Simple substitution of the non-deuterated parent (molecular weight 50.0587, ionization energy 10.17 eV [2]) or the monodeuterated isotopologue (DC₄H) for fully deuterated Butadiyne-d2 introduces systematic errors in spectral line position predictions exceeding 0.01 cm⁻¹ and alters the vibrational fine structure observed in photoelectron spectra [3]. In astrochemical surveys, this misidentification can lead to false-negative detections of deuterated species in Titan's atmosphere, protoplanetary nebulae, and the interstellar medium [4]. The isotopic purity and specific deuteration pattern (1,4-²H₂) of Butadiyne-d2 are thus non-negotiable prerequisites for experimental campaigns that require a well-characterized, symmetric-top linear rotor with distinct moments of inertia.

Target
Butadiyne-d2
Non‑deuterated HC₄H Rotational constant mismatch shifts line positions well beyond acceptable tolerance for high‑resolution surveys, risking spectral misassignment.
Monodeuterated DC₄H Different nuclear spin statistics and vibrational fine structure invalidate reference data for fully deuterated species; partial deuteration does not reproduce the 1,4-²H₂ symmetric‑top properties.

Quantitative Differentiation Evidence for Butadiyne-d2 Against Closest Analogs


Ionization Energy Comparison: Butadiyne-d2 vs. Diacetylene by Vacuum Ultraviolet Absorption

The first adiabatic ionization energy (IE) of Butadiyne-d2 was determined as 10.180 ± 0.003 eV by vacuum ultraviolet absorption spectroscopy [1]. A direct head-to-head comparison with diacetylene (HC₄H) using photoelectron spectroscopy under identical 584 Å (21.22 eV) excitation reports IE(HC₄H) = 10.17 ± 0.01 eV and IE(DC₄D) = 10.18 ± 0.01 eV [2]. The isotopic shift of approximately +0.01 eV, while small, is resolved beyond experimental uncertainty and reflects the zero-point energy difference between the two isotopologues, providing a benchmark for validating computational thermochemical models.

Ionization Energy
Head-to-head
DC₄D: 10.180 eV
HC₄H: 10.17 eV
Δ = +0.01 eV
Resolved isotopic shift validates computational thermochemistry
VUV absorption; He(Iα) 584 Å photoelectron
Photoelectron spectroscopy Ion energetics Isotopic shift

High-Resolution Infrared Band Centers: Butadiyne-d2 vs. Diacetylene (ν8 Fundamental)

The ν8 C–C–C bending fundamental of Butadiyne-d2 (DC₄D) was recorded at high resolution (0.003 cm⁻¹) by FTIR in the 450–1100 cm⁻¹ range, and its band center was determined as part of a global fit that also included the ν6+ν9, ν7+ν8, and ν6+ν8 combination bands [1]. For the parent diacetylene (HC₄H), the corresponding ν8 fundamental lies at approximately 220 cm⁻¹ (estimated from force-field calculations), and the first detailed high-resolution FTIR study below 1000 cm⁻¹ for HC₄H was not available until later work [2]. The newly derived spectroscopic parameters for DC₄D provide accurate rest frequencies essential for targeted millimeter-wave and infrared astronomical searches for deuterated diacetylene in Titan's atmosphere and protoplanetary nebulae.

ν8 Band Center
Reported
First comprehensive high‑res IR line list below 1000 cm⁻¹ for DC₄D
Enables targeted astronomical searches for deuterated diacetylene
FTIR 0.003 cm⁻¹ resolution, 450–1100 cm⁻¹
Fourier-transform infrared spectroscopy Rovibrational analysis Astrochemical databases

Molecular Weight and Rotational Constant Shift: Butadiyne-d2 vs. Diacetylene

The substitution of two terminal hydrogen atoms by deuterium increases the molecular weight from 50.0587 g·mol⁻¹ (HC₄H) [1] to 52.0710 g·mol⁻¹ (DC₄D) [2], corresponding to a mass increase of 4.02%. This translates directly into a reduction of the ground-state rotational constant B₀ by approximately 4% (from ~4370 MHz for HC₄H to ~4190 MHz for DC₄D, based on the relationship B ∝ 1/I ∝ 1/μR²). In millimeter-wave surveys, this shift is large—on the order of 180 MHz for the J = 2→1 transition—and prevents accidental blending of HC₄H and DC₄D spectral lines, ensuring unambiguous isotopologue identification in dense interstellar clouds.

Rotational Constant Offset
Class-level
ΔB₀ ≈ −180 MHz
DC₄D ~4190 MHz
HC₄H ~4370 MHz
Guarantees unambiguous isotopologue identification in dense interstellar clouds
Based on molecular weight shift +2.0123 g·mol⁻¹
Rotational spectroscopy Isotopologue identification Millimeter-wave astronomy

Vibrational Fine Structure Resolution in Photoelectron Spectra: Deuterated vs. Non-Deuterated Diacetylene

The 584 Å photoelectron spectrum of diacetylene exhibits extensive vibrational fine structure arising from excitation of the ν2 (C≡C stretch) and ν9 (C–C–C bend) modes in the cation. Baker and Turner (1967) noted that deuteration simplifies the vibrational envelope and reduces spectral congestion, allowing clean separation of overlapping progressions [1]. A later high-resolution study of the HCCCCH⁺ and DCCCCD⁺ cations explicitly measured the Renner-Teller coupling parameter ε for the ν9 mode, finding ε(DC₄D⁺) distinctly different from ε(HC₄H⁺) owing to the reduced bending frequency [2]. This makes DC₄D the preferred target for benchmarking theoretical treatments of vibronic coupling in linear polyyne cations.

Renner-Teller Coupling
Reported
ε(DC₄D⁺) distinct from ε(HC₄H⁺) due to reduced bending frequency
Stringent test of anharmonic vibronic coupling models
High‑resolution photoelectron spectroscopy, He(Iα) 584 Å
Photoelectron spectroscopy Vibrational structure Renner-Teller effect

High-Impact Application Scenarios for Butadiyne-d2 Leveraging Verified Quantitative Differentiation


Astrochemical Detection of Deuterated Polyynes in Titan's Atmosphere and Protoplanetary Nebulae

The accurate high-resolution IR line list for DC₄D (450–1100 cm⁻¹) reported by Bizzocchi et al. [1] directly supports targeted searches for deuterated diacetylene in the Cassini CIRS and upcoming JWST infrared spectra of Titan [2]. The ~4% rotational constant shift relative to HC₄H [3] ensures that the DC₄D lines are well separated from the abundant parent species, enabling unambiguous identification and quantitative deuterium fractionation measurements that constrain models of atmospheric photochemistry and escape processes.

Benchmarking High-Level Ab Initio Thermochemistry for Polyynes

The precisely measured first ionization energy of Butadiyne-d2 (10.180 ± 0.003 eV [1]) and the resolved +0.01 eV isotopic shift from diacetylene (10.17 ± 0.01 eV [2]) provide a validated experimental benchmark at the sub-kJ·mol⁻¹ level for testing composite thermochemical methods (e.g., W4, HEAT) and density functional approximations. This level of accuracy is critical for combustion kinetics models of polyyne formation in fuel-rich flames.

Laboratory Studies of Vibronic Coupling in Linear Carbon-Chain Cations

The deuterated diacetylene cation (DC₄D⁺) exhibits Renner-Teller coupling parameters and spin-orbit constants that differ measurably from the proto isotopologue [1]. These isotopic differences serve as a sensitive diagnostic of the potential energy surfaces governing the òΠᵤ–X̃²Π_g transition, making Butadiyne-d2 the mandatory isotopologue for rotationally resolved photoelectron and laser-induced fluorescence studies aimed at extracting Born-Oppenheimer breakdown corrections.

Calibration and Validation of Deuterium-Specific Plasma Diagnostics

In low-temperature plasmas used for diamond-like carbon deposition and fusion wall conditioning, deuterated hydrocarbon radicals and ions are key intermediates. The distinct mass spectrum and ionization threshold of Butadiyne-d2, combined with its well-characterized photoelectron vibrational envelope [1], make it the ideal calibration compound for threshold-ionization mass spectrometry and appearance-energy measurements in deuterium-containing reactive plasmas.

Application
Selection Property
Validation Focus
Deuterated polyyne detection in Titan's atmosphere
High‑resolution IR line list (ν8, combination bands)
Spectral discrimination from non‑deuterated isotopologues
Benchmarking ab initio thermochemistry for polyynes
First adiabatic ionization energy precision
Isotopic shift consistency with quantum‑chemical models
Vibronic coupling studies in linear carbon‑chain cations
Renner–Teller coupling and spin‑orbit parameters
Born–Oppenheimer breakdown corrections
Calibration for deuterium‑containing plasma diagnostics
Distinct mass spectrum and ionization threshold
Threshold‑ionization mass spectrometry accuracy
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